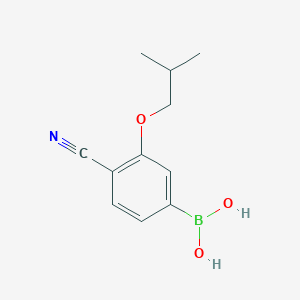

4-Chloromethyl-3-methyl-5-phenyl-isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

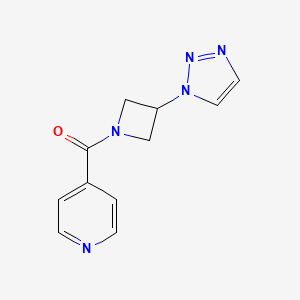

“4-Chloromethyl-3-methyl-5-phenyl-isoxazole” is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is used in various chemical reactions .

Synthesis Analysis

Isoxazoles, including “4-Chloromethyl-3-methyl-5-phenyl-isoxazole”, are synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Molecular Structure Analysis

The molecular structure of “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” consists of a five-membered heterocyclic moiety . The structure includes a chloromethyl group, a methyl group, and a phenyl group attached to the isoxazole ring .

Chemical Reactions Analysis

Isoxazoles, including “4-Chloromethyl-3-methyl-5-phenyl-isoxazole”, participate in various chemical reactions. They are described as inhibitors of acetylcholinesterase (AChE), a common treatment for early stages of Alzheimer’s disease .

科学的研究の応用

Tautomerism and Basicity Studies

- Tautomerism of Heteroaromatic Compounds : Studies have shown that isoxazoles, including derivatives like 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, can exist in different tautomeric forms, which influences their chemical behavior and applications (Boulton & Katritzky, 1961).

Synthesis and Reactivity

- Preparation and Lithiation : Research on the preparation and lithiation of isoxazoles, including those with similar structures to 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, indicates potential for creating novel compounds with diverse chemical properties (Micetich & Chin, 1970).

Biological and Pharmacological Applications

- Antimicrobial Activity : Isoxazole derivatives, similar to 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, have been studied for their antimicrobial properties, showing effectiveness against certain bacterial and fungal strains (Banpurkar et al., 2018).

Chemical Structure and Behavior

- Photochemistry and Vibrational Spectra : Studies on similar isoxazole compounds, focusing on their photochemical behaviors and vibrational spectra, can provide insights into the properties and applications of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (Lopes et al., 2011).

Novel Compounds and Synthesis Methods

- Synthesis of Functional Isoxazole Derivatives : Research has been conducted on the synthesis of functional isoxazole derivatives from compounds like 3-chloromethyl-5-phenylisoxazoles, which could relate to the reactivity and potential applications of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (Potkin et al., 2015).

作用機序

Safety and Hazards

Handling “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” requires safety precautions. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it should be handled with protective gloves, protective clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .

将来の方向性

The future directions of “4-Chloromethyl-3-methyl-5-phenyl-isoxazole” and other isoxazoles involve further exploration of their potential applications in drug discovery, particularly as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer’s disease . Additionally, the development of eco-friendly synthetic strategies for isoxazoles is an important area of future research .

特性

IUPAC Name |

4-(chloromethyl)-3-methyl-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQZXNDQRBZYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CCl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloromethyl-3-methyl-5-phenyl-isoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)

![1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene](/img/structure/B2686285.png)

![1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2686288.png)

![3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2686289.png)

![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)

![2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2686296.png)